N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine

Physicochemical profiling Solubility prediction Permeability

N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine (CAS 1190301-64-4) is a synthetic indole derivative with the molecular formula C₁₅H₁₆N₂O₄ and a molecular weight of 288.30 g/mol. It comprises a 3-acetylindole moiety linked via an N1-acetyl bridge to a beta-alanine residue.

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
Cat. No. B6022701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC(=O)O
InChIInChI=1S/C15H16N2O4/c1-10(18)12-8-17(13-5-3-2-4-11(12)13)9-14(19)16-7-6-15(20)21/h2-5,8H,6-7,9H2,1H3,(H,16,19)(H,20,21)
InChIKeyXTHOPERGAMKFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine: Procurement-Relevant Compound Profile and Key Physicochemical Identifiers


N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine (CAS 1190301-64-4) is a synthetic indole derivative with the molecular formula C₁₅H₁₆N₂O₄ and a molecular weight of 288.30 g/mol [1]. It comprises a 3-acetylindole moiety linked via an N1-acetyl bridge to a beta-alanine residue. The compound is cataloged in several screening libraries (e.g., EiM08-11074, STL467967, AKOS016375002) and is primarily sourced as a research-grade small molecule for biochemical and pharmacological studies [2]. Its computed physicochemical properties include an XLogP3 of 0.9, a topological polar surface area (TPSA) of 88.4 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1].

N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine: Why In-Class Analogs Cannot Be Freely Substituted Without Quantitative Justification


Despite sharing a common indol-1-yl-acetyl-beta-alanine scaffold, subtle structural modifications among in-class analogs lead to measurable shifts in physicochemical properties that directly impact assay compatibility, solubility, and molecular recognition. For example, the presence or absence of the 3-acetyl group alters the hydrogen-bond acceptor count and polar surface area, while substitution with a 4-chloro group significantly raises lipophilicity [1][2]. Such differences can affect solubility, passive permeability, and target binding, making uncritical substitution a source of irreproducible results and procurement risk. The following quantitative evidence guide provides the data required to make a scientifically justified selection.

N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Increased Topological Polar Surface Area (TPSA) Versus the Non-Acetylated Parent Compound

The 3-acetyl substitution on the indole ring increases the TPSA of N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine to 88.4 Ų, compared with 71.3 Ų for the des-acetyl analog N-(1H-indol-1-ylacetyl)-beta-alanine [1][2]. This 17.1 Ų difference (24% increase) reflects an additional hydrogen-bond acceptor (the acetyl carbonyl oxygen) and is expected to reduce passive membrane permeability while enhancing aqueous solubility.

Physicochemical profiling Solubility prediction Permeability

Lower Lipophilicity (XLogP3) Compared to the 4-Chloro-Substituted Analog

N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine exhibits an XLogP3 of 0.9, whereas the 4-chloro-substituted analog N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine has an XLogP3 of 1.6 [1][2]. The 0.7 log-unit difference indicates that the 3-acetyl compound is substantially less lipophilic, which can translate into improved aqueous solubility and a different off-target binding profile in biochemical assays.

Lipophilicity logP Drug-likeness

Differentiated Hydrogen-Bond Acceptor Count Relative to the Non-Acetylated Analog

The target compound contains four hydrogen-bond acceptors (two carbonyl oxygens from the acetyl and amide groups, plus the carboxylic acid oxygens), whereas the des-acetyl analog N-(1H-indol-1-ylacetyl)-beta-alanine has only three acceptors [1][2]. The additional acceptor is the 3-acetyl carbonyl oxygen on the indole ring, which can engage in specific hydrogen-bond interactions with target protein residues that are unavailable to the simpler analog.

H-bond interactions Molecular recognition Target engagement

Molecular Weight and Rotatable Bond Distinction versus N-(3-Indolylacetyl)-L-alanine

N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine (MW 288.30 Da, 6 rotatable bonds) is structurally and physicochemically distinct from the naturally occurring indole-3-acetyl-amino acid conjugate N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala, MW 246.26 Da, 4 rotatable bonds) [1][2]. The acetyl group at the indole 3-position and the beta-alanine backbone confer both a higher molecular weight and greater conformational flexibility, which can influence binding thermodynamics and pharmacokinetic prediction models differently than the indole-3-acetyl-L-alanine scaffold.

Ligand efficiency Fragment-based screening PK prediction

N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Scaffold for CRTH2 (DP2) Antagonist Lead Optimization

Indol-1-yl-acetic acid derivatives are established CRTH2 antagonists, with patents describing the core scaffold for treating prostaglandin-mediated diseases [1]. The 3-acetyl group found in N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine introduces an additional hydrogen-bond acceptor and moderate polarity (TPSA 88.4 Ų) that can be exploited to fine-tune receptor interactions and pharmacokinetics during lead optimization, as evidenced by the property differences quantified in Section 3.

Biochemical Probe Synthesis Requiring a Defined H-Bond Acceptor Profile

The compound's four hydrogen-bond acceptors—one more than the des-acetyl analog—enable specific intermolecular interactions that are critical when designing biochemical probes intended to interrogate hydrogen-bonding requirements at a target site. This quantitative difference (3 vs. 4 acceptors) is directly measurable and can govern target engagement in structure–activity relationship (SAR) studies [2].

Reference Standard for Physicochemical Method Development

With well-characterized computed properties (XLogP3 = 0.9, TPSA = 88.4 Ų, MW = 288.30 Da) and unambiguous analytical identifiers, the compound can serve as a calibration or system-suitability standard in chromatographic method development for moderately polar indole derivatives. Its distinct retention behavior relative to the more lipophilic 4-chloro analog (XLogP3 = 1.6) provides a measurable benchmark for optimizing separation conditions [3].

Negative Control or Inactive Matched Pair in Acetyl-CoA Carboxylase (ACC) Screening

Database entries associate this compound with acetyl-CoA carboxylase 1 (ACC1) in cell-based assays [4]. While reported activity may be modest, the compound can serve as a structurally matched inactive or low-activity control for more potent indole-based ACC inhibitors, enabling rigorous data normalization in high-throughput enzyme assays.

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